molecular formula C9H12N2O2 B2904732 methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate CAS No. 2156772-42-6

methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate

Cat. No.: B2904732
CAS No.: 2156772-42-6
M. Wt: 180.207
InChI Key: GRGCGCNJYIZXFH-UHFFFAOYSA-N
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Description

Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a cyclobutyl group at the 3-position and a methyl ester group at the 5-position. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method includes the reaction of cyclobutanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The methyl ester group can be introduced through esterification reactions using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable methods such as one-pot multicomponent reactions and transition-metal-catalyzed processes. These methods are designed to be efficient and environmentally friendly, utilizing catalysts like palladium or copper to facilitate the formation of the pyrazole ring .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the ester group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted pyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate is unique due to the presence of both the cyclobutyl group and the methyl ester group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 5-cyclobutyl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-5-7(10-11-8)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGCGCNJYIZXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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